molecular formula C18H23N3O5S B6562517 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 1020454-17-4

1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No.: B6562517
CAS No.: 1020454-17-4
M. Wt: 393.5 g/mol
InChI Key: SVRZPUSUTXKTTI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethoxybenzoyl group, a dimethyl group, and a pyrrolidine-1-sulfonyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine-1-sulfonyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(morpholine-1-sulfonyl)-1H-pyrazole: This compound has a morpholine-1-sulfonyl group instead of a pyrrolidine-1-sulfonyl group, which may result in different biological activities and properties.

    1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazole: This compound has a piperidine-1-sulfonyl group, which may also lead to variations in its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-12-17(27(23,24)20-9-5-6-10-20)13(2)21(19-12)18(22)14-7-8-15(25-3)16(11-14)26-4/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRZPUSUTXKTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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